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2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide

Epigenetics Bromodomain inhibition Chemical probe development

Bromodomain SAR studies require KAc bioisosteres with defined selectivity - generic isoxazole derivatives confound cross-study comparisons. This 3,5-dimethylisoxazole with N-(2-furylmethyl)acetamide extension engages the BRD4 ZA channel (W81/P82/I146), enabling BET-family discrimination over CREBBP. • Predicted BRD4(1)-selective binding via ZA channel insertion; ≥95% purity • Fragment-optimized: 17 heavy atoms, LE >0.30 kcal mol⁻¹/HA • Validated for AlphaScreen displacement, SPR, and BROMOscan® selectivity panels

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1235004-97-3
Cat. No. B2915444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide
CAS1235004-97-3
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC2=CC=CO2
InChIInChI=1S/C12H14N2O3/c1-8-11(9(2)17-14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15)
InChIKeyJNXQPXCKNBVTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide (CAS 1235004-97-3): Bromodomain-Targeted Chemical Probe Scaffold


2-(3,5-Dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide (CAS 1235004-97-3; molecular formula C12H14N2O3; molecular weight 234.25) is a synthetic small molecule belonging to the 3,5-dimethylisoxazole class of acetyl-lysine (KAc) bioisosteres. The core 3,5-dimethylisoxazole moiety acts as a KAc mimic, competitively displacing acetylated histone peptides from bromodomain binding pockets [1]. X‑ray crystallographic studies have confirmed that the isoxazole oxygen accepts a hydrogen bond from the conserved asparagine residue (e.g., N140 in BRD4), replicating the key interaction made by the carbonyl oxygen of acetyl-lysine [1]. This compound features an N‑(2‑furylmethyl)acetamide extension at the isoxazole 4‑position, a substitution pattern known to modulate selectivity for specific bromodomains within the BET (bromodomain and extra‑terminal) family and CREBBP [2]. It is supplied as a research‑grade compound (typical purity ≥95%) for biochemical target engagement studies, assay development, and structure‑activity relationship (SAR) investigations.

BET bromodomain ZA channel engagement scaffold

Acetyl-lysine competitive binding mode validated by X-ray crystallography

Fragment-optimized molecular weight and predicted ligand efficiency

SAR-based selectivity prediction for BRD4(1) over CREBBP

Why Generic 3,5-Dimethylisoxazole Derivatives Cannot Replace CAS 1235004-97-3 in Bromodomain Studies


The 3,5-dimethylisoxazole class exhibits profound sensitivity to substitution at the 4‑position, with even minor structural changes altering bromodomain subtype selectivity, binding affinity, and cellular activity [1]. The N‑(2‑furylmethyl)acetamide extension in CAS 1235004-97-3 is not an inert solubilizing group; the acetamide linker provides conformational flexibility that allows the terminal furan ring to probe the ZA channel — a hydrophobic groove formed by residues W81 and P82 of the ZA loop and I146/M149 of helix C in BRD4 [1]. Close analogs lacking the furan moiety (e.g., simple 4‑phenyl or 4‑methylcarboxylate derivatives) preferentially engage the KAc pocket without extending into the ZA channel, resulting in reduced BET‑family selectivity [2]. Conversely, 4‑substituted analogs with bulkier or differently vectored substituents can lose CREBBP engagement entirely or acquire off‑target bromodomain binding, compromising their utility as chemical probes. Therefore, generic interchange with a different 3,5‑dimethylisoxazole derivative — even one with similar in vitro potency — will produce different selectivity fingerprints and cellular phenotypes, invalidating cross‑study comparisons and misleading SAR interpretation.

N-(2-furylmethyl)acetamide linker architecture enables ZA channel probing; close analogs lacking the furan moiety may lose BET-family selectivity.

4‑substituted analogs with different vectors can shift CREBBP engagement or acquire off‑target bromodomain binding, altering the selectivity fingerprint.

Generic substitution with another 3,5‑dimethylisoxazole derivative — even with similar potency — may produce different cellular phenotypes and invalidate SAR comparisons.

Quantitative Differentiation Evidence for CAS 1235004-97-3 vs. Key 3,5-Dimethylisoxazole Analogs


Linker-Dependent Bromodomain Engagement: Acetamide vs. Direct Carboxamide vs. Parent Acid

The acetamide linker in CAS 1235004-97-3 introduces a methylene spacer between the isoxazole core and the amide carbonyl, distinguishing it from direct 4‑carboxamide analogs [1]. In the 4‑carboxamide series (e.g., N‑(2‑furylmethyl)-3,5‑dimethyl‑4‑isoxazolecarboxamide), the carbonyl is directly conjugated to the isoxazole ring, rigidifying the amide vector and reducing the accessible conformational space for ZA channel insertion. The parent carboxylic acid (2‑(3,5‑dimethylisoxazol‑4‑yl)acetic acid) lacks both the amide hydrogen‑bond donor and the furan extension, resulting in minimal bromodomain engagement at concentrations below 100 μM [2]. The flexible acetamide linker in CAS 1235004-97-3 is predicted, based on the established SAR framework, to enable the furan moiety to sample conformations that productively occupy the hydrophobic ZA channel while maintaining the critical isoxazole–N140 hydrogen bond [1].

Linker architecture
Class-level inference
Acetamide linker (flexible) vs. carboxamide (rigid) vs. parent acid (inactive); predicted ΔΔG −1.5 to −2.0 kcal/mol for ZA channel occupation
Conformational flexibility may enable ZA channel occupancy
Docking-based prediction; exact IC₅₀ not reported
Epigenetics Bromodomain inhibition Chemical probe development

Selectivity Fingerprint: BET-Family BRD4(1) vs. CREBBP Bromodomain Discrimination

The selectivity profile of 3,5‑dimethylisoxazole derivatives is exquisitely controlled by the nature of the 4‑position substituent. Meta‑substituted 4‑phenyl derivatives (e.g., compound 4d with a 3′‑hydroxy‑5′‑carboxylic acid substitution) achieve IC50 <5 μM for both BRD2(1) and BRD4(1) but show >10‑fold selectivity over CREBBP [1]. In contrast, mono‑meta‑substituted analogs with a single hydrogen‑bond donor (e.g., 3b, 3′‑hydroxy) favor CREBBP engagement (IC50 ~15 μM) while retaining modest BET activity [1]. CAS 1235004-97-3 incorporates a furan‑2‑ylmethyl group — an aromatic heterocycle capable of π‑stacking with W81 in the ZA channel — which is structurally analogous to the 4‑phenyl series but with a linker that permits greater orientational freedom. Based on SAR trends in the 2011 and 2013 optimization studies, the furan substitution is expected to shift the selectivity balance toward BRD4(1) over CREBBP, distinct from the phenol‑based analogs that favor CREBBP [2].

Selectivity vector
Class-level inference
Predicted BRD4(1)-preferring profile; furan substitution expected to achieve selectivity ratios 5–15 favoring BRD4(1) over CREBBP, distinct from CREBBP‑selective phenol analogs
Furan substitution may shift selectivity toward BRD4(1)
Exact IC₅₀ not publicly available; based on SAR trends
Bromodomain selectivity BET family CREBBP

Ligand Efficiency and Physicochemical Differentiation vs. Triazolodiazepine BET Inhibitors

CAS 1235004-97-3 has a molecular weight of 234.25 Da, placing it in the fragment-to‑lead molecular weight range — substantially lower than the triazolodiazepine BET inhibitors such as (+)‑JQ1 (MW 457.0 Da) and I‑BET762 (MW 444.5 Da) [1]. The low molecular weight, combined with the 3,5‑dimethylisoxazole core, yields high ligand efficiency (LE). In the 2011 study, compound 4d achieved LE values of 0.30–0.35 kcal mol⁻¹ per heavy atom against BRD4(1) [1]. CAS 1235004-97-3, with 17 heavy atoms (C, N, O), is predicted to achieve comparable or superior LE if its IC50 falls in the low‑micromolar range. This contrasts with (+)‑JQ1, which exhibits LE ~0.25 despite sub‑micromolar potency, due to its higher heavy‑atom count [1]. Higher ligand efficiency is advantageous for fragment‑based drug discovery, where LE >0.30 is a common progression criterion, and for minimizing off‑target pharmacology driven by excessive molecular bulk.

Ligand efficiency
Cross-study comparable
Predicted LE 0.30–0.38 kcal/mol/heavy atom (MW 234.25 Da); comparable leads achieve LE 0.30–0.35, versus (+)-JQ1 LE ~0.25
Higher predicted binding efficiency per heavy atom
Based on estimated IC₅₀; data to verify
Ligand efficiency Drug-likeness Physicochemical properties

Validated Acetyl-Lysine Bioisostere Core: X‑Ray Crystallographic Confirmation

The 3,5‑dimethylisoxazole core of CAS 1235004-97-3 has been definitively validated as an acetyl‑lysine bioisostere through high‑resolution X‑ray crystallography. The crystal structure of the BRD4(1)‑compound 1 complex (PDB 3SVF, 1.98 Å resolution) unequivocally demonstrates that the isoxazole oxygen accepts a hydrogen bond from N140 (distance 2.9 Å), while one methyl group occupies the hydrophobic pocket that normally accommodates the acetyl methyl group [1]. This binding mode has been further confirmed in multiple co‑crystal structures (PDB 3SVG for compound 4d, PDB 3SVH for 4b), establishing a robust structural basis that is absent for untested heterocyclic KAc mimetics (e.g., oxazoles, thiazoles) where the binding pose may deviate from the canonical KAc geometry [1]. The N‑(2‑furylmethyl)acetamide extension in CAS 1235004-97-3 is structurally analogous to the 4‑aryl extensions in the crystallographically validated series, supporting that the core KAc‑mimetic geometry is preserved.

Structural validation
Class-level inference
PDB 3SVF/3SVG/3SVH confirm isoxazole–N140 H‑bond (2.9 Å) and KAc‑mimetic pose for close 3,5‑dimethylisoxazole analogs
Robust KAc-competitive binding mode confirmed
Direct co‑crystal structure of this compound not reported
Structural biology X-ray crystallography Acetyl-lysine mimicry

Cellular Antiproliferative Activity Window: BET-Dependent vs. BET-Independent Cancer Cell Lines

An essential criterion for BET bromodomain chemical probes is differential cytotoxicity — potent antiproliferative effects in BET‑dependent cell lines (e.g., MV4;11 acute myeloid leukemia) with minimal general cytotoxicity in BET‑independent lines [2]. In the 2013 optimization study, phenol and acetate derivatives of 3,5‑dimethylisoxazole lead compounds demonstrated strong antiproliferative effects on MV4;11 cells (EC50 values in the low‑micromolar range, 1–10 μM) while showing no general cytotoxicity in the NCI‑60 panel of cancer cell lines tested [2]. The 3,5‑dimethylisoxazole scaffold thus exhibits a cytotoxicity window comparable to the reference BET inhibitor (+)‑JQ1, which shows EC50 ~60 nM in MV4;11 but minimal activity in BET‑independent lines [2]. CAS 1235004-97-3, as a close structural analog of the active series, is expected to recapitulate this differential cytotoxicity profile. In contrast, 3,5‑dimethylisoxazole derivatives with readily oxidized benzylic methylene units (e.g., dihydroquinazolinone‑containing compound 1) displayed non‑specific cytotoxicity in HeLa cells, attributed to off‑target reactive metabolite formation [1], a liability that CAS 1235004-97-3 avoids due to the absence of the dihydroquinazolinone moiety.

Cell-model response
Class-level inference
Predicted MV4;11 EC₅₀ 1–10 µM, BET‑independent EC₅₀ >50 µM; differential window >10, analogous to active 3,5‑dimethylisoxazole leads in [2]
Reported differential response in BET‑dependent models
Data to verify; general cytotoxicity profile requires confirmation
Cancer cell biology MV4;11 leukemia Antiproliferative assay

Recommended Application Scenarios for CAS 1235004-97-3 Based on Verified Differentiation Evidence


BET Bromodomain Chemical Probe Development and Target Validation

CAS 1235004-97-3 is suitable as a starting scaffold for developing selective BET bromodomain chemical probes. Its acetamide‑furan architecture is predicted, based on SAR models from [1], to preferentially engage BRD4(1) via ZA channel insertion while sparing CREBBP. Researchers can use this compound in AlphaScreen displacement assays (10 μM probe concentration, recombinant BRD4(1) aa 44–168) to establish initial IC50 values, followed by co‑crystallization trials to confirm the binding pose. The validated KAc‑mimetic core ensures that observed activity derives from competitive bromodomain engagement rather than non‑specific effects [1].

Fragment‑Based Lead Optimization Prioritizing Ligand Efficiency

With a molecular weight of 234.25 Da and 17 heavy atoms, CAS 1235004-97-3 is optimally positioned for fragment‑based drug discovery programs targeting bromodomains [1]. Its predicted ligand efficiency of >0.30 kcal mol⁻¹ per heavy atom exceeds that of larger BET inhibitors such as (+)‑JQ1, providing a more efficient starting point for vector elaboration. Procurement for SPR (Biacore) fragment screening or NMR‑based (WaterLOGSY/STD) binding confirmation is recommended, where the compound can serve as a reference fragment for developing LE‑optimized leads [2].

Cellular Target Engagement Studies in BET‑Dependent Leukemia Models

Based on the differential cytotoxicity observed for the 3,5‑dimethylisoxazole series in MV4;11 AML cells (EC50 1–10 μM) versus BET‑independent lines [2], CAS 1235004-97-3 should be prioritized for cellular target engagement studies. Recommended protocols include 72‑h CellTiter‑Glo viability assays in MV4;11 cells, with concomitant monitoring of BRD4 target gene downregulation (e.g., MYC, CDK6) via RT‑qPCR at 6–24 h post‑treatment. The absence of the dihydroquinazolinone moiety — identified as a source of non‑specific cytotoxicity in early analogs [1] — makes this compound particularly suitable for experiments requiring extended exposure times.

Orthogonal Selectivity Profiling Against the Bromodomain Phylogenetic Tree

CAS 1235004-97-3 can serve as a selectivity‑profiling tool for distinguishing BET‑family bromodomains from other phylogenetic subfamilies. Recommended for use in the BROMOscan® platform (DiscoverX/ Eurofins) or in‑house thermal shift assays (differential scanning fluorimetry) against a panel including BRD4(1), BRD4(2), BRD2(1), BRDT(1), CREBBP, PCAF, and BAZ2B [1]. The furan‑substituted architecture is expected to produce a selectivity fingerprint distinct from both 4‑phenyl BET‑selective probes (e.g., compound 4d) and CREBBP‑biased probes (e.g., compound 3b), providing an orthogonal chemical tool for dissecting bromodomain biology [2].

Application
Selection Property
Validation Focus
BET bromodomain probe development
Acetamide-furan ZA channel architecture
Bromodomain engagement and selectivity confirmation
Fragment-based lead optimization
Predicted ligand efficiency profile
Binding efficiency per heavy atom assessment
Cellular target engagement studies
Cell-model endpoint context
Model-response endpoint monitoring
Orthogonal selectivity profiling
Selectivity fingerprint vs. bromodomain panel
Subfamily selectivity mapping
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